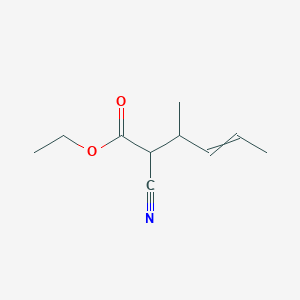
Ethyl 2-cyano-3-methylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-methylhex-4-enoate is an organic compound with the molecular formula C10H15NO2. It is a derivative of hexenoic acid and contains both a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-methyl-2-pentene-1-ol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methylhex-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methylhex-4-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-isobutyl-5-methylhex-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-methylhex-4-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity patterns. The presence of both a cyano group and an ester group allows for versatile synthetic applications, making it a valuable compound in organic chemistry .
Properties
CAS No. |
828254-30-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methylhex-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4,6,8-9H,5H2,1-3H3 |
InChI Key |
CZGDWCVTSSUMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















